

Critical Micelle Concentration of Dodecyl Lactobionamide (DLAC): A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **DLAC**

Cat. No.: **B3026312**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the critical micelle concentration (CMC) of dodecyl lactobionamide (**DLAC**), a non-ionic, sugar-based surfactant. **DLAC** and its derivatives are of increasing interest in pharmaceutical and biotechnological applications due to their biocompatibility and unique self-assembly properties. This document summarizes the available quantitative data, details the experimental protocols for CMC determination, and provides visual representations of these methodologies.

Understanding Critical Micelle Concentration (CMC)

The critical micelle concentration is a fundamental parameter of a surfactant, defined as the concentration at which surfactant monomers in a solution begin to aggregate and form micelles.^[1] Below the CMC, surfactant molecules exist predominantly as monomers. As the concentration increases to the CMC, there is a distinct change in the physicochemical properties of the solution, such as surface tension, conductivity, and the solubilization of hydrophobic substances.^[1] For non-ionic surfactants like **DLAC**, the CMC is a key indicator of their efficiency and effectiveness in applications such as drug delivery, solubilization of poorly soluble compounds, and membrane protein extraction.

Quantitative Data for DLAC and Related Compounds

Direct determination of the Critical Micelle Concentration (CMC) for N-dodecyl-D-lactobionamide (**DLAC**) is not readily available in the public literature. However, data for

structurally similar compounds provide a strong basis for estimating its properties. The CMC of dodecyl lactobionamide is influenced by factors such as purity, temperature, and the presence of electrolytes.

One study noted that a hydrogenated dodecyl lactobionamide (H12-Lac) is poorly soluble at 25°C, with a Krafft point of 45°C. The Krafft point is the temperature at which the solubility of a surfactant equals its CMC. Below this temperature, micelles are not formed. The same study also highlighted a wide range of scattered CMC values for H12-Lac in existing literature, from 0.25 to 19 mM.

For a closely related compound, N-dodecyl-N-methyllactobionamide (C12-MLA), which features an additional methyl group on the amide nitrogen, a specific CMC value has been determined. The introduction of this methyl group generally increases the solubility of the surfactant.[\[2\]](#)

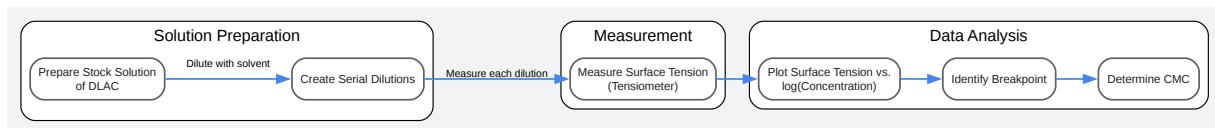
The table below summarizes the CMC and other relevant physicochemical properties of various N-alkyl-N-methyllactobionamides at 20°C, providing a valuable comparison for understanding the behavior of **DLAC**.[\[2\]](#)

Compound	Alkyl Chain Length	Critical Micelle Concentration (CMC) [mmol/L]	Surface Tension at CMC (y_cmc) [mN/m]
C10-MLA	10	9.8	34.5
C12-MLA	12	0.85	35.2
C14-MLA	14	0.09	36.1
C16-MLA	16	0.01	37.0
C18-MLA	18	-	-

Data sourced from Sokołowski, A., et al. (2001).[\[2\]](#)

Experimental Protocols for CMC Determination

The determination of the CMC for non-ionic surfactants like **DLAC** is typically achieved through methods that monitor a change in a physical property of the solution as a function of surfactant concentration. The most common and appropriate methods are surface tension measurement and fluorescence spectroscopy.


Surface Tension Method

This is a classic and widely used method for determining the CMC.

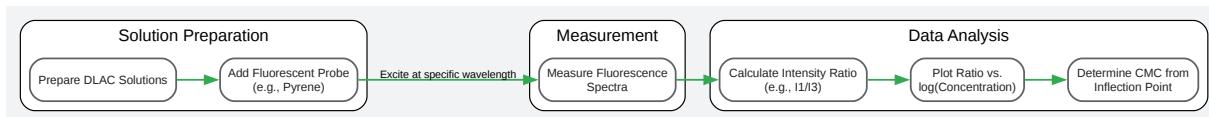
Principle: The surface tension of a solvent decreases with the addition of a surfactant. As the surfactant concentration increases, the surface becomes saturated with monomers. At the CMC, the surface tension reaches a near-constant value because any additional surfactant molecules aggregate to form micelles in the bulk of the solution rather than accumulating at the air-water interface.[\[1\]](#)

Methodology:

- **Preparation of Surfactant Solutions:** A series of aqueous solutions of **DLAC** with varying concentrations are prepared. The concentration range should span the expected CMC.
- **Surface Tension Measurement:** The surface tension of each solution is measured using a tensiometer (e.g., using the du Noüy ring or Wilhelmy plate method). Measurements are typically performed at a constant temperature.
- **Data Analysis:** The surface tension values are plotted against the logarithm of the surfactant concentration. The resulting plot will show two distinct linear regions. The CMC is determined from the intersection of the two lines.

[Click to download full resolution via product page](#)

Workflow for CMC determination by surface tension measurement.


Fluorescence Spectroscopy Method

This method utilizes a fluorescent probe that is sensitive to the polarity of its microenvironment.

Principle: A hydrophobic fluorescent probe (e.g., pyrene) is added to the surfactant solutions. In the aqueous environment below the CMC, the probe exhibits fluorescence characteristic of a polar environment. When micelles form at and above the CMC, the hydrophobic probe partitions into the nonpolar core of the micelles. This change in the microenvironment leads to a significant change in the fluorescence spectrum of the probe (e.g., a shift in the emission wavelength or a change in the intensity ratio of different vibronic bands).

Methodology:

- **Preparation of Solutions:** A series of **DLAC** solutions are prepared as in the surface tension method. A small, constant amount of a fluorescent probe like pyrene is added to each solution.
- **Fluorescence Measurement:** The fluorescence emission spectrum of each solution is recorded using a spectrofluorometer. For pyrene, the intensities of the first and third vibronic peaks (I₁ and I₃) are measured.
- **Data Analysis:** The ratio of the fluorescence intensities (I₁/I₃) is plotted against the logarithm of the surfactant concentration. The plot will show a sigmoidal curve, and the inflection point of this curve corresponds to the CMC.

[Click to download full resolution via product page](#)

Workflow for CMC determination by fluorescence spectroscopy.

Conclusion

While a definitive Critical Micelle Concentration for dodecyl lactobionamide (**DLAC**) remains to be precisely established in publicly accessible literature, the analysis of structurally similar compounds, particularly N-dodecyl-N-methylgluconamide (C12-MLA), suggests a CMC in the sub-millimolar range. The broad range of reported values for a closely related hydrogenated dodecyl lactobionamide highlights the sensitivity of this parameter to experimental conditions and sample purity. For researchers and drug development professionals working with **DLAC**, it is imperative to empirically determine the CMC under the specific conditions of their application using robust methods such as surface tension measurement or fluorescence spectroscopy. The detailed protocols and workflows provided in this guide offer a solid foundation for these critical characterizations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 2. Synthesis and Surface Properties of N-Alkyl-N-methylgluconamides and N-Alkyl-N-methyllactobionamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. To cite this document: BenchChem. [Critical Micelle Concentration of Dodecyl Lactobionamide (DLAC): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3026312#what-is-the-critical-micelle-concentration-of-dlac]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com